N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted with 4,5-dichloro groups, linked via an amide bond to a butanamide chain terminated by a 4-fluorophenyl sulfonyl moiety. The structural complexity arises from the electron-withdrawing chloro and fluoro substituents, which may enhance stability and influence intermolecular interactions.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN2O3S2/c18-12-7-8-13-16(15(12)19)22-17(26-13)21-14(23)2-1-9-27(24,25)11-5-3-10(20)4-6-11/h3-8H,1-2,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVWCFOPWVTHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula: C15H14Cl2N2O2S
- Molecular Weight: 367.25 g/mol
- IUPAC Name: this compound
This compound features a benzo[d]thiazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazoles, including compounds similar to this compound, exhibit significant antitumor properties. A study evaluated various benzothiazole derivatives against several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results demonstrated that certain compounds effectively inhibited cell proliferation with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay conditions (2D vs. 3D cultures) .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) in 2D | IC50 (µM) in 3D |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| Compound 9 | NCI-H358 | Not reported | Not reported |
Antimicrobial Activity
In addition to antitumor effects, this compound also exhibits antimicrobial properties. Research has shown that benzothiazole derivatives demonstrate activity against various bacterial strains. For instance, compounds tested against Escherichia coli and Staphylococcus aureus yielded promising results with significant inhibition zones observed during agar diffusion tests .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in cancer cell proliferation and microbial resistance mechanisms. The presence of the sulfonamide group may facilitate interactions with enzymes or receptors critical for tumor growth or bacterial survival.
Case Studies
-
In Vivo Study on Tumor Models:
An animal model study assessed the efficacy of a similar benzothiazole derivative in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, indicating its potential for further development in cancer therapy. -
Clinical Relevance:
Clinical trials focusing on related compounds have shown promise in treating resistant bacterial infections, highlighting the need for continued exploration of this compound's therapeutic potential.
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in substitutions on the benzothiazole ring and the sulfonyl group (Table 1). For example:
- : N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide replaces 4,5-dichloro with 4,7-dichloro on the benzothiazole and substitutes the 4-fluorophenyl sulfonyl with a 4-methoxyphenyl group .
- : N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide replaces the benzothiazole with a benzo[d][1,3]dioxol-5-yl-substituted thiazole .
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, reports melting points of 132–230°C for sulfonamide derivatives, suggesting that electron-withdrawing groups (e.g., Cl, F) may increase thermal stability compared to electron-donating groups (e.g., methoxy) .
- Solubility : The 4-fluorophenyl sulfonyl group likely reduces hydrophilicity compared to unsubstituted phenyl analogs, as seen in for triazole sulfonamides .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving (1) coupling of substituted benzo[d]thiazole amines with sulfonylbutanamide intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) and (2) halogenation of the thiazole ring using POCl₃ or SOCl₂ under reflux. Key intermediates like 4-((4-fluorophenyl)sulfonyl)butanoic acid are prepared via Friedel-Crafts sulfonylation, followed by activation as acyl chlorides. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns protons and carbons in the dichlorobenzo[d]thiazole and sulfonylbutanamide moieties (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group carbons at δ 55–60 ppm).
- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650–1680 cm⁻¹) functionalities.
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Q. What biological activities have been reported for structurally similar compounds?
- Methodological Answer : Analogous N-phenylacetamide and thiazole derivatives exhibit antibacterial activity via inhibition of bacterial cell wall synthesis (e.g., targeting penicillin-binding proteins). For example, compounds with 4-fluorophenyl sulfonyl groups showed MIC values of 2–8 µg/mL against S. aureus in broth microdilution assays .
Advanced Research Questions
Q. How can researchers resolve tautomeric ambiguities in the structural analysis of this compound?
- Methodological Answer : Tautomerism in thiazole or sulfonamide groups can be assessed via:
- Variable-temperature NMR : Monitors proton shifts to detect equilibrium between tautomers.
- IR Spectroscopy : Absence of S-H stretches (~2500–2600 cm⁻¹) confirms thione tautomer dominance.
- X-ray crystallography : Provides definitive proof of solid-state tautomeric form, as seen in related 1,2,4-triazole derivatives .
Q. What strategies optimize yield in multi-step synthesis of this compound?
- Methodological Answer :
- Stepwise intermediate purification : Reduces side-product carryover (e.g., silica gel chromatography after each coupling step).
- Catalyst screening : Use of DMAP or N-methylmorpholine improves acylation efficiency.
- Reaction solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates, increasing reaction rates .
Q. How can contradictory biological activity data across studies be addressed?
- Methodological Answer :
- Standardized assays : Use CLSI guidelines for MIC determinations to minimize variability.
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophoric groups.
- Computational docking : Predict binding affinities to targets like DHFR or β-lactamases using AutoDock Vina .
Q. What computational methods predict the compound’s physicochemical properties?
- Methodological Answer :
- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration).
- Molecular dynamics simulations : Assess stability of sulfonyl-amide conformers in aqueous environments (e.g., GROMACS).
- DFT calculations : Optimize geometry and calculate electrostatic potentials for reactivity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
